molecular formula C4H10ClNO B7798993 EA hydrochloride

EA hydrochloride

Cat. No.: B7798993
M. Wt: 123.58 g/mol
InChI Key: WGMHMVLZFAJNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl acetate hydrochloride is a chemical compound with the formula C4H8O2·HCl. It is a colorless liquid with a characteristic sweet smell, commonly used in various industrial and laboratory applications. Ethyl acetate hydrochloride is known for its role as a solvent in the production of pharmaceuticals, coatings, and adhesives.

Scientific Research Applications

Ethyl acetate hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a solvent in organic synthesis and analytical chemistry.

    Biology: Employed in the extraction and purification of biological compounds.

    Medicine: Utilized in the formulation of pharmaceuticals and as a reagent in drug synthesis.

    Industry: Applied in the production of coatings, adhesives, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetate hydrochloride can be synthesized through the reaction of ethyl acetate with hydrogen chloride gas. The reaction typically occurs under controlled conditions to ensure the complete conversion of ethyl acetate to its hydrochloride form. The reaction can be represented as follows: [ \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{HCl} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3\cdot\text{HCl} ]

Industrial Production Methods

Industrial production of ethyl acetate hydrochloride involves the use of large-scale reactors where ethyl acetate and hydrogen chloride gas are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetate hydrochloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form ethyl acetate and hydrochloric acid.

    Substitution: Can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: While ethyl acetate hydrochloride itself is not typically involved in oxidation-reduction reactions, it can participate in such reactions when combined with other reagents.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Substitution: Nucleophiles such as hydroxide ions, ammonia, or amines.

    Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired reaction.

Major Products Formed

    Hydrolysis: Ethyl acetate and hydrochloric acid.

    Substitution: Products depend on the nucleophile used, such as ethyl acetate derivatives.

Mechanism of Action

The mechanism of action of ethyl acetate hydrochloride involves its ability to act as a solvent and reactant in various chemical processes. It can dissolve a wide range of organic compounds, facilitating reactions and extractions. The hydrochloride component can participate in acid-base reactions, influencing the pH and reactivity of the solution.

Comparison with Similar Compounds

Ethyl acetate hydrochloride can be compared with other similar compounds such as:

    Methyl acetate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.

    Propyl acetate hydrochloride: Contains a propyl group, leading to different physical and chemical properties.

    Butyl acetate hydrochloride: Has a butyl group, making it less volatile and more hydrophobic compared to ethyl acetate hydrochloride.

Ethyl acetate hydrochloride is unique due to its balance of volatility, solvency, and reactivity, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-ethoxyethylideneazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-3-6-4(2)5;/h5H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGMHMVLZFAJNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=[NH2+])C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1000-84-6 (Parent)
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2208-07-3
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2208-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, ethyl ester, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-ethoxyethylideneammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EA hydrochloride
Reactant of Route 2
EA hydrochloride
Reactant of Route 3
EA hydrochloride
Reactant of Route 4
EA hydrochloride
Reactant of Route 5
EA hydrochloride
Reactant of Route 6
EA hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.